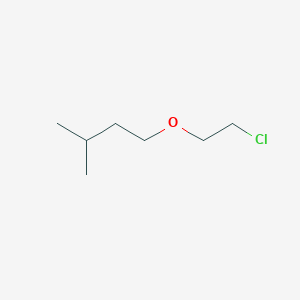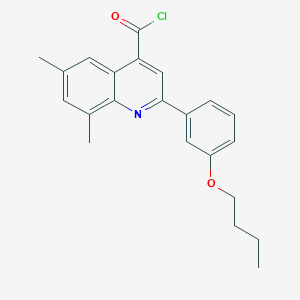
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
描述
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Functionalization with Carbonyl Chloride:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, leading to the formation of quinolones or dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include mild bases or acids.
Oxidation: Reagents like potassium permanganate or chromium trioxide; conditions include acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride; conditions include aprotic solvents.
Major Products
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
Quinolones and Dihydroquinolines: From oxidation and reduction reactions.
Nitrated, Sulfonated, and Halogenated Derivatives: From electrophilic aromatic substitution reactions.
科学研究应用
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application:
In Medicinal Chemistry: The compound may inhibit bacterial enzymes or interfere with viral replication by binding to specific molecular targets.
In Material Science: It may function as an electron donor or acceptor in organic electronic devices, facilitating charge transport.
In Biological Studies: The compound can act as a fluorescent probe, binding to specific proteins or nucleic acids and emitting light upon excitation.
相似化合物的比较
Similar Compounds
2-Butoxyethanol: An organic compound with a butoxy group, used as a solvent and cleaning agent.
6,8-Dimethylquinoline: A simpler quinoline derivative, used in the synthesis of more complex quinoline compounds.
4-Carbonyl Chloride Derivatives: Compounds with a carbonyl chloride group, used in various organic synthesis reactions.
Uniqueness
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butoxyphenyl group enhances its lipophilicity, while the carbonyl chloride group provides a reactive site for further chemical modifications.
属性
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(23)25)18-11-14(2)10-15(3)21(18)24-20/h6-8,10-13H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWIZXKWRXCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


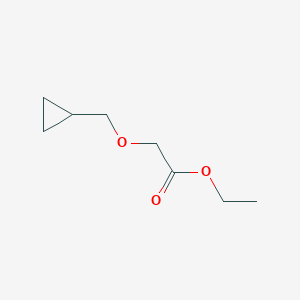
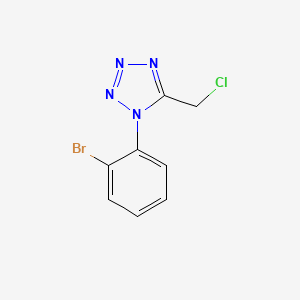
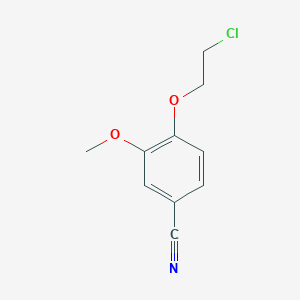
![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
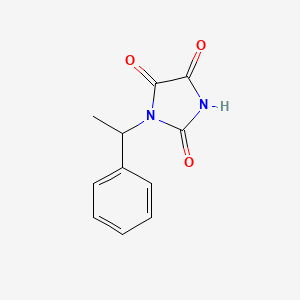
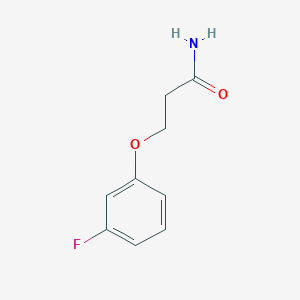
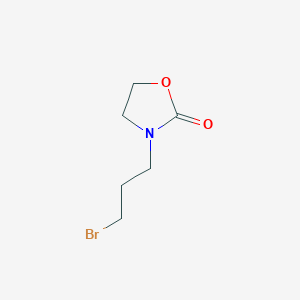

![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

